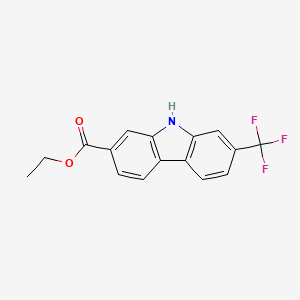
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction. These methods involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocarbazoles.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrocarbazoles.
科学的研究の応用
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate can be compared with other similar compounds, such as:
Carbazole Derivatives: Other carbazole derivatives may have different substituents, such as methyl or halogen groups, which can affect their biological activity and chemical properties.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, may have similar chemical stability and biological activity but differ in their core structures and applications.
List of Similar Compounds
- 7-Methyl-9H-carbazole-2-carboxylate
- 7-Bromo-9H-carbazole-2-carboxylate
- Trifluoromethylbenzene
- Trifluoromethylindole
This compound stands out due to its unique combination of the carbazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
872604-10-9 |
|---|---|
分子式 |
C16H12F3NO2 |
分子量 |
307.27 g/mol |
IUPAC名 |
ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C16H12F3NO2/c1-2-22-15(21)9-3-5-11-12-6-4-10(16(17,18)19)8-14(12)20-13(11)7-9/h3-8,20H,2H2,1H3 |
InChIキー |
IUYWFMMOQTWLFR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















